(R)-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It features a pyrrolidine ring, a pyridine moiety, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methyl-2-pyridinol and ®-pyrrolidine-1-carboxylic acid tert-butyl ester.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of ®-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester would involve scaling up the laboratory procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In organic synthesis, ®-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as an intermediate for the preparation of more complex molecules
Biology and Medicine
This compound is investigated for its potential as a pharmacophore in drug design. It may serve as a lead compound for developing new therapeutic agents, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable building block in various chemical manufacturing processes.
Mechanism of Action
The mechanism by which ®-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine moiety can engage in π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound , which may exhibit different biological activities.
3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid methyl ester: A similar compound with a methyl ester group instead of a tert-butyl ester.
3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid ethyl ester: Another ester derivative with an ethyl group.
Uniqueness
®-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and the presence of a tert-butyl ester group. These features can significantly influence its reactivity and biological activity, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of ®-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl (3R)-3-(4-methylpyridin-2-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-5-7-16-13(9-11)19-12-6-8-17(10-12)14(18)20-15(2,3)4/h5,7,9,12H,6,8,10H2,1-4H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZJHMJFXICZEA-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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